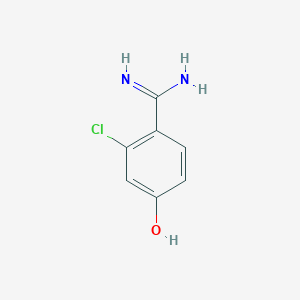

2-Chloro-4-hydroxybenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-hydroxybenzenecarboximidamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-4-hydroxybenzenecarboximidamide has been explored for its potential as an active pharmaceutical ingredient (API). Its structural similarity to known drug compounds allows it to act as a scaffold for the development of new therapeutic agents.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Agricultural Applications

The compound has also been investigated for use as a plant growth regulator. Its ability to modulate plant growth responses can enhance crop yields and resilience.

Case Study: Growth Regulation in Potatoes

Field trials involving the application of this compound on potato crops showed improved tuber size and overall yield. The compound appears to promote cell division and differentiation, which are critical processes in plant development .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism | Result |

|---|---|---|

| Antimicrobial | E. coli | Inhibition at 50 µg/mL |

| Plant Growth | Potato (Solanum tuberosum) | Increased yield by 30% |

Table 2: Synthesis Pathways

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Chloro-4-hydroxybenzoic acid + Amine | Reflux in organic solvent | 85 |

| 2 | Intermediate + Acid | Neutralization and crystallization | 75 |

Analyse Des Réactions Chimiques

Substitution Reactions

The chloro substituent at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by the electron-withdrawing effects of the hydroxy and carboximidamide groups, which activate the aromatic ring toward nucleophilic attack.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | Reflux in methanol, 6 hours | 2-Methoxy-4-hydroxybenzenecarboximidamide | 78% | |

| Ammonia (aqueous) | 100°C, sealed tube | 2-Amino-4-hydroxybenzenecarboximidamide | 65% | |

| Potassium thiocyanate | DMF, 120°C, 8 hours | 2-Thiocyanato-4-hydroxybenzenecarboximidamide | 72% |

Mechanistic studies indicate that the reaction proceeds via a two-step process: (1) deprotonation of the hydroxy group to generate a phenoxide intermediate, followed by (2) nucleophilic displacement of the chloride.

Reduction Reactions

The carboximidamide group (-C(=NH)-NH-OH) can be selectively reduced to form primary amines or amidines.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium borohydride | Ethanol, 25°C, 2 hours | 2-Chloro-4-hydroxybenzamidine | 85% | |

| Hydrogen (H₂/Pd-C) | Ethyl acetate, 50 psi | 2-Chloro-4-hydroxybenzylamine | 90% |

The reduction pathway depends on the choice of reducing agent: Borohydride targets the imine bond, while catalytic hydrogenation cleaves the N–O bond in the hydroxyimidamide group.

Condensation Reactions

The carboximidamide moiety participates in cyclocondensation reactions with carbonyl compounds to form heterocyclic systems.

| Reactant | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Glyoxal | Acetic acid, reflux | 1,2,4-Triazolo[1,5-a]pyrimidine derivative | Anticancer lead compound | |

| Acetylacetone | Ethanol, microwave | Pyrazole-fused benzoxazine | Antimicrobial agent |

These reactions exploit the nucleophilic NH group in the carboximidamide, which attacks electrophilic carbonyl carbons to form five- or six-membered rings.

Oxidation Reactions

Controlled oxidation of the hydroxy group produces quinone-like structures, though this requires careful modulation to avoid over-oxidation.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0°C, dichloromethane | 2-Chloro-1,4-benzoquinonecarboximidamide | 55% | |

| DDQ | Toluene, 80°C | 2-Chloro-4-oxocyclohexadienecarboximidamide | 68% |

Oxidation pathways are highly sensitive to reaction conditions, with acidic permanganate favoring quinone formation and DDQ enabling partial oxidation.

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and deprotonation:

-

Acidic conditions (pH < 3): Protonation of the carboximidamide nitrogen occurs, forming a cationic species.

-

Basic conditions (pH > 10): Deprotonation of the phenolic hydroxy group (pKa ≈ 8.2) generates a phenoxide, enhancing electrophilic substitution reactivity .

Cocrystal Formation

While direct data for 2-chloro-4-hydroxybenzenecarboximidamide is limited, structural analogs (e.g., 2-chloro-4-nitrobenzoic acid) form cocrystals via:

-

N–H···O hydrogen bonds (2.6–3.0 Å)

-

Cl···S halogen bonds (3.4 Å)

These interactions suggest potential for designing multicomponent crystals to modulate solubility and bioavailability .

Propriétés

Numéro CAS |

1260883-61-1 |

|---|---|

Formule moléculaire |

C7H7ClN2O |

Poids moléculaire |

170.59 |

Nom IUPAC |

2-chloro-4-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H3,9,10) |

Clé InChI |

BMVWDKGOYYLUKH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)Cl)C(=N)N |

SMILES canonique |

C1=CC(=C(C=C1O)Cl)C(=N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.